molecular formula C8H15IO3 B12951464 tert-Butyl 2-(2-iodoethoxy)acetate

tert-Butyl 2-(2-iodoethoxy)acetate

Cat. No.: B12951464
M. Wt: 286.11 g/mol
InChI Key: YRILPVNKHCBLNS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-iodoethoxy)acetate (CAS 1401351-72-1) is a chemical reagent featuring an iodine terminus and a protected carboxylic acid, connected by an ethylene glycol linker. This structure makes it a valuable building block in organic synthesis and medicinal chemistry, particularly for the construction of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules . The iodine acts as an excellent leaving group for nucleophilic substitution reactions, enabling reliable conjugation to target molecules, while the tert-butyl ester is a stable protecting group that can be cleaved under mild acidic conditions to reveal a carboxylic acid for further functionalization . Its primary research value lies in its role as a flexible linker or spacer. The hydrophilic ethylene oxide unit can enhance the aqueous solubility of synthetic constructs. Researchers utilize this compound to tether active targeting ligands to E3 ligase-recruiting motifs in PROTACs, a novel therapeutic modality for targeted protein degradation . It is also applicable in bioconjugation and the synthesis of complex glycoclusters for immunological studies . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) or be harmful if swallowed (H302) . For product stability, it must be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15IO3

Molecular Weight

286.11 g/mol

IUPAC Name

tert-butyl 2-(2-iodoethoxy)acetate

InChI

InChI=1S/C8H15IO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3

InChI Key

YRILPVNKHCBLNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCI

Origin of Product

United States

Role As a Key Intermediate in Complex Organic Synthesis

Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of the iodo group is central to the utility of tert-butyl 2-(2-iodoethoxy)acetate as a building block. This functional group enables the formation of new bonds, making it a key component in assembling more elaborate chemical structures.

Organic iodides are highly effective electrophiles in a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent transition metal catalyst (typically Pd(0) or Ni(0)), which is the crucial first step in many cross-coupling catalytic cycles. nih.gov

While specific named cross-coupling reactions employing this compound are not extensively documented in dedicated studies, its structure makes it an ideal candidate for such transformations. The reactivity of organic iodides is generally higher than that of the corresponding bromides and chlorides, often allowing for milder reaction conditions. For instance, in Buchwald-Hartwig amination, this compound could be coupled with primary or secondary amines to form a new carbon-nitrogen bond, a common strategy in pharmaceutical synthesis. organic-chemistry.org

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Metal Catalyst (Typical) Bond Formed
Suzuki Coupling Organoboron Reagent Palladium Carbon-Carbon
Heck Coupling Alkene Palladium Carbon-Carbon
Sonogashira Coupling Terminal Alkyne Palladium/Copper Carbon-Carbon
Buchwald-Hartwig Amination Amine Palladium Carbon-Nitrogen

| Stille Coupling | Organotin Reagent | Palladium | Carbon-Carbon |

The primary iodide of this compound makes it an effective alkylating agent in SN2 reactions. libretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the iodine, displacing the iodide as a leaving group and forming a new covalent bond. This method is widely used to introduce the 2-(tert-butoxycarbonyl)methoxyethyl moiety onto various substrates.

A key example of this application is found in the synthesis of complex pharmaceutical agents. For instance, a closely related compound, tertiary butyl 2-(2-(2-iodoethoxy)ethoxy)acetate, is used to alkylate a piperazine (B1678402) nitrogen atom. google.com This reaction is a critical step in the synthesis of compounds designed as EGFR mutant inhibitors for cancer therapy. google.com The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon attached to the iodine, resulting in the formation of a new carbon-nitrogen bond and incorporating the acetate (B1210297) side chain into the final molecule. google.com

Table 2: Example of an Alkylation Reaction Framework

Component Role Specific Example (from related synthesis) google.com
Alkylating Agent Electrophile tertiary butyl 2-(2-(2-iodoethoxy)ethoxy)acetate
Substrate Nucleophile 4-(4-((5-chloro-4-((2-(N-methylmethylsulfonamido)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazine

| Bond Formed | C-N | Linkage between the piperazine nitrogen and the iodoethoxyethyl group |

This type of alkylation is not limited to nitrogen nucleophiles; it can also be applied to oxygen, sulfur, and carbon nucleophiles, such as phenoxides, thiolates, and enolates, respectively, making it a versatile method for molecular construction. orgsyn.org

Precursor to Multifunctionalized Organic Molecules

The combination of a reactive iodide and a protected carboxylic acid makes this compound an excellent precursor for molecules bearing multiple functional groups. A synthetic sequence can first utilize the iodide as a handle for coupling or alkylation, and subsequently, the tert-butyl ester can be deprotected to reveal a carboxylic acid. This acid can then participate in further reactions, such as amide bond formation or esterification.

This strategy is evident in the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. In this multi-step synthesis, an alkylation of an oxime is performed with an appropriate alkyl halide to introduce a side chain. nih.gov The use of a reagent like this compound in such a sequence would first introduce the ester-containing side chain via alkylation. nih.gov Later in the synthesis, the tert-butyl group can be selectively cleaved using trifluoroacetic acid to yield the final carboxylic acid product. nih.gov This demonstrates how the compound serves as a precursor, delivering a latent carboxylic acid functionality that is unmasked only after the reactive iodide has been utilized.

Contribution to the Synthesis of Macromolecular Structures and Oligomers

The functional groups within this compound lend themselves to applications in polymer and oligomer synthesis. The iodide can act as an initiator for certain types of polymerization or as a reactive site for grafting onto an existing polymer backbone.

Related halo-ether compounds have been shown to be effective in initiating polymerization reactions. For example, 2-(2-chloroethoxy)ethanol (B196239) can be used in redox polymerization to synthesize block copolymers. researchgate.net Similarly, this compound could potentially initiate cationic polymerization, where the Lewis acid-assisted removal of the iodide would generate a carbocation capable of starting a polymer chain. acs.org

Furthermore, the structure is relevant to the synthesis of functional oligomers, such as modified nucleic acids or peptides. google.comethz.ch In this context, the iodoethoxyacetate moiety could be attached to a monomeric unit before its incorporation into an oligomer chain. The ester provides a point of attachment for other functional groups, or the entire molecule can act as a linker or spacer to connect different parts of a macromolecular structure. The ability to introduce a protected carboxylic acid via an ether linkage is valuable for creating complex, well-defined macromolecular architectures. acs.org

Table 3: Potential Roles in Macromolecular and Oligomer Synthesis

Role Mechanism/Application Relevant Functional Group(s)
Initiator Serves as the starting point for a polymer chain, e.g., in cationic or controlled radical polymerization. Iodo group
Monomer Incorporated as a repeating unit within a polymer backbone, providing pendent ester groups. Iodo group and Ester group
Grafting Agent Reacts with an existing polymer to attach the 2-(tert-butoxycarbonyl)methoxyethyl side chain. Iodo group

| Linker/Spacer | Connects two different polymer chains or functional molecules in the synthesis of block copolymers or conjugates. | Iodo group and Ester group |

Advanced Synthetic Applications and Strategies

Design and Synthesis of PROTAC Linkers and Analogues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex (Target:PROTAC:E3 Ligase).

The iodoethoxyacetate moiety is a valuable building block for the synthesis of PROTAC linkers. The alkyl iodide provides a reactive handle for attachment to one of the binding ligands, typically through nucleophilic substitution with an amine or alcohol on the ligand. The tert-butyl ester serves as a protected form of a carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for subsequent amide bond formation with the other binding ligand.

For instance, in the synthesis of certain PROTACs, an analogous ω-bromo or ω-iodo t-butyl ester is alkylated with a piperidine (B6355638) nitrogen of a target-binding ligand. Current time information in Bangalore, IN.frontiersin.org Following this coupling, the tert-butyl ester is cleaved, often using trifluoroacetic acid (TFA), to yield a carboxylic acid. This acid is then activated and coupled with an amine-containing E3 ligase ligand, such as one that binds to the von Hippel-Lindau (VHL) E3 ligase, to complete the synthesis of the final PROTAC molecule. Current time information in Bangalore, IN.beilstein-journals.org The ethylene (B1197577) glycol unit within the linker can enhance the aqueous solubility of the resulting PROTAC, a desirable pharmacokinetic property. broadpharm.com

The general synthetic strategy is outlined below:

StepReactionReagents and ConditionsPurpose
1AlkylationTarget Ligand (e.g., containing an amine), tert-Butyl 2-(2-iodoethoxy)acetate, Base (e.g., DIPEA, K2CO3), Solvent (e.g., DMF)Covalent attachment of the linker to the target-binding ligand.
2DeprotectionTrifluoroacetic Acid (TFA), Solvent (e.g., CH2Cl2)Unmasking of the carboxylic acid functionality.
3Amide CouplingE3 Ligase Ligand (e.g., containing an amine), Coupling Agents (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF)Formation of the final PROTAC molecule by linking the two ligand components.

This table illustrates a generalized synthetic sequence for incorporating the this compound moiety into a PROTAC.

Stereoselective Transformations Utilizing the Iodoethoxy Moiety

The iodoethoxy group within this compound can participate in stereoselective reactions, where its reaction with a chiral substrate or in the presence of a chiral catalyst leads to the preferential formation of one stereoisomer over others. inflibnet.ac.in While specific examples detailing the stereoselective reactions of this compound itself are not prevalent in the literature, the principles can be inferred from reactions of similar iodoalkanes.

One major area for stereoselective transformations is in alkylation reactions. For example, the use of iodoalkanes in enzymatic S-alkylation reactions, catalyzed by engineered methyltransferases, can proceed with high stereoselectivity. researchgate.net This approach allows for the synthesis of specific stereoisomers of S-adenosyl-L-homocysteine (SAH) analogs.

Furthermore, the iodoalkane functionality can be involved in stereoselective cascade reactions. A notable example is the base-promoted, regioselective cascade iodoalkylation of alkynes, which allows for the stereoselective construction of functionalized indene (B144670) scaffolds. nih.gov In such reactions, the stereochemical outcome is dictated by the reaction mechanism and the steric and electronic properties of the substrates and reagents.

The potential for stereoselectivity in reactions involving the iodoethoxy moiety is significant in the synthesis of complex molecules with multiple chiral centers, where precise control of stereochemistry is paramount. researchgate.net

Applications in the Construction of Polyether Architectures

The reactivity of the iodoethoxy group makes this compound and its derivatives useful in the synthesis of polyether structures. Polyethers are polymers containing ether linkages in their main chain and are used in a wide range of applications, from industrial solvents to biomedical materials. ki.sigoogle.com

A key synthetic strategy involves the Williamson ether synthesis, where the iodide acts as a good leaving group in a nucleophilic substitution reaction with an alcohol. This method can be used to introduce ethoxyacetate side chains onto a polymer backbone or to build up polyether chains step-wise. For example, the related compound 1,2-bis(2-iodoethoxy)ethane (B1672032) is used in the synthesis of macrobicyclic polyethers, also known as di-ptychands, by reacting it with N,N'-bis(2-hydroxyethyl)ethylenediamine. researchgate.net

Similarly, attempts have been made to introduce polyether side chains onto complex molecules through alkylation with iodo-functionalized oligoethylene glycols. nih.gov In the synthesis of polyether-tethered imidazolium (B1220033) salts, a 2-(2-iodoethoxy)ethyl intermediate, generated via a Finkelstein reaction from the corresponding chloride, serves as a key precursor for alkylating an imidazole (B134444) core. rsc.org These examples highlight the utility of the iodoethoxy moiety as a reliable electrophile for constructing C-O bonds in the formation of complex polyether architectures.

PrecursorReaction TypeResulting StructureApplication/Significance
1,2-bis(2-iodoethoxy)ethaneCyclization with a diamineMacrobicyclic polyether (Di-ptychand)Ionophores, complexing agents
2-(2-iodoethoxy)ethyl pivalateNucleophilic substitutionPolyether-tethered imidazolium saltFlotation collectors for metal recovery
1-iodo-2-(2-methoxy-ethoxy)-ethaneAlkylation (attempted)Introduction of a polyether side chainFunctionalization of complex molecules

This table showcases the application of iodoethoxy derivatives in the synthesis of various polyether-containing molecules.

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly atom-economical and are powerful tools for generating molecular diversity and synthesizing complex scaffolds from simple precursors. Alkyl halides, including iodides like this compound, are valuable components in a variety of metal-catalyzed MCRs.

The carbon-iodine bond can be activated by various transition metal catalysts, such as palladium or nickel, to generate a reactive organometallic intermediate or a radical species. This intermediate can then participate in a cascade of reactions with other components in the mixture. For instance, palladium-catalyzed four-component reactions have been developed to transform aryl iodides and alkyl halides into aromatic esters. researchgate.netnih.gov Nickel-catalyzed MCRs can couple alkyl halides, isocyanides, and water to produce alkyl amides. organic-chemistry.org

While specific MCRs employing this compound are not extensively documented, its structure is well-suited for such transformations. The alkyl iodide can serve as the electrophilic component, and the tert-butyl ester can either be a passive functional group or be involved in subsequent transformations. The potential to integrate this building block into established MCRs like the Ugi or Passerini reactions, or in novel metal-catalyzed processes, offers a promising avenue for the rapid diversification of molecular scaffolds for applications in drug discovery and materials science. frontiersin.orgbeilstein-journals.orgnih.gov

Development of Catalytic Systems for Transformations Involving this compound

The development of efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. The primary target for catalysis is the activation of the C-I bond for carbon-carbon and carbon-heteroatom bond formation.

Palladium- and nickel-catalyzed cross-coupling reactions are paramount in this context. rsc.org Reactions such as the Suzuki-Miyaura (coupling with organoborons), Negishi (coupling with organozincs), and Stille (coupling with organotins) reactions provide powerful methods to form new C-C bonds by coupling the iodoethoxyacetate with a wide range of organometallic partners. wikipedia.orgillinois.edulibretexts.org These reactions typically involve the oxidative addition of the alkyl iodide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation and reductive elimination. libretexts.org The choice of ligand on the metal catalyst is critical for achieving high efficiency and functional group tolerance.

Beyond traditional cross-coupling, catalytic systems for the α-alkylation of carbonyl compounds are also relevant. For example, iridium-catalyzed α-alkylation of ketones or esters can be achieved using primary alcohols as alkylating agents via a hydrogen-borrowing mechanism. mdpi.com While this applies to the acetate (B1210297) part of the molecule, the iodo- functionality offers a more direct handle for C-C bond formation.

Furthermore, photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates from alkyl halides. purdue.edu An excited-state photocatalyst can induce the reduction of the C-I bond to form an alkyl radical, which can then engage in various C-C bond-forming reactions. The development of new photocatalytic systems compatible with the functional groups of this compound could open up new reaction pathways for its application.

Future Research Directions in Tert Butyl 2 2 Iodoethoxy Acetate Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The current synthesis of tert-butyl 2-(2-iodoethoxy)acetate and its analogs often relies on classical etherification and nucleophilic substitution reactions. While effective, these methods can sometimes be limited by moderate yields, the need for harsh reaction conditions, or the use of hazardous reagents. Future research will likely focus on the development of more streamlined and efficient synthetic routes.

One promising area of exploration is the use of advanced catalytic systems. For instance, the development of novel catalysts for the direct and selective etherification of 2-iodoethanol (B1213209) with a tert-butyl acetate (B1210297) precursor could significantly improve efficiency. Furthermore, flow chemistry approaches could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste generation.

Another avenue for investigation is the late-stage introduction of the iodo group. The Finkelstein reaction, which converts a chloro or bromo analog to the desired iodo compound, is a common strategy. nih.govsemanticscholar.org Research into more efficient and milder conditions for this transformation, potentially using novel iodide sources or phase-transfer catalysts, could prove beneficial.

Development of Sustainable and Environmentally Benign Transformations

In line with the growing emphasis on green chemistry, future synthetic strategies for this compound will increasingly prioritize sustainability. This involves the reduction or elimination of hazardous solvents, the use of renewable starting materials, and the development of energy-efficient processes.

A significant advancement would be the development of a one-pot synthesis from readily available precursors, minimizing the need for isolation and purification of intermediates. The use of mechanochemistry, such as electromagnetic milling, has shown promise for the efficient synthesis of tert-butyl esters without the need for solvents or external heating, representing a potential green alternative to traditional methods. rsc.org

Furthermore, exploring enzymatic or chemo-enzymatic approaches for the synthesis of the ester or ether linkages could offer high selectivity under mild, aqueous conditions, thereby reducing the environmental impact of the synthesis. The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is another area ripe for investigation.

Rational Design of Derivatives for Enhanced Synthetic Utility

The utility of this compound is largely defined by its role as a linker. Therefore, the rational design and synthesis of derivatives with tailored properties is a critical area for future research. This includes modifying the length and composition of the ethoxy spacer to influence the solubility, flexibility, and spatial orientation of the final construct.

For example, the synthesis of analogs with longer polyethylene (B3416737) glycol (PEG) chains has been demonstrated to increase the aqueous solubility of the resulting molecules, which is a desirable property for biological applications. broadpharm.combldpharm.com Future work could explore the incorporation of other functionalities within the linker, such as cleavable moieties that respond to specific biological stimuli, or rigid spacers to provide better control over the distance between conjugated molecules.

Moreover, the replacement of the tert-butyl ester with other protecting groups that can be removed under different orthogonal conditions would significantly enhance the versatility of this building block in complex, multi-step syntheses.

Advanced Computational Chemistry and Mechanistic Studies

A deeper understanding of the reactivity and conformational behavior of this compound is crucial for its effective application. Advanced computational chemistry and mechanistic studies will play a pivotal role in achieving this.

Molecular modeling techniques, such as density functional theory (DFT), can be employed to investigate the reaction mechanisms of its synthesis and subsequent transformations. lyondellbasell.com This can help in optimizing reaction conditions and predicting the formation of byproducts. For instance, computational studies can elucidate the steric and electronic effects of the tert-butyl group on the reactivity of the ester and iodo functionalities. lyondellbasell.com

In the context of its use in PROTACs and other bioactive conjugates, molecular dynamics simulations can provide insights into the conformational preferences of the linker and how it influences the binding of the final molecule to its biological targets. This predictive capability can guide the rational design of new derivatives with improved efficacy and pharmacokinetic properties. acs.org Kinetic studies of its reactions will also provide valuable data for optimizing its use in various synthetic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(2-iodoethoxy)acetate, and what critical parameters influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting tert-butyl 2-hydroxyethoxyacetate with iodine-containing reagents (e.g., NaI/KI in acetone under reflux). Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of iodide ions.
  • Molar ratios : A 10–20% excess of iodinating agent improves conversion efficiency.
  • Purification : Use silica gel chromatography or recrystallization (hexane:ethyl acetate mixtures) to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. For respiratory protection, NIOSH-approved P95 filters are sufficient for low concentrations .
  • Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent iodine loss or ester hydrolysis. Monitor for discoloration (yellowing indicates decomposition) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm ester and ether linkages (e.g., tert-butyl group at δ ~1.4 ppm, acetate carbonyl at ~170 ppm).
  • FT-IR : Look for C=O stretch (~1740 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+Na]⁺ or [M+H]⁺) and iodine isotopic pattern.
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles for structural validation .

Advanced Research Questions

Q. How can competing side reactions during the iodination step be minimized in the synthesis of this compound?

  • Challenge : Competing elimination (e.g., β-hydride elimination forming alkenes) or over-iodination.
  • Solutions :

  • Use bulky bases (e.g., DBU) to suppress elimination pathways.
  • Control stoichiometry: Limit iodine to 1.1 equivalents.
  • Add radical inhibitors (e.g., BHT) to prevent iodine-mediated radical side reactions.
  • Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. What strategies resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?

  • Root Cause Analysis :

  • Dynamic effects : Rotameric equilibria in the ethoxy chain may cause signal broadening. Cool the sample to –40°C to slow rotation.
  • Impurities : Trace solvents (e.g., DMF) or unreacted starting materials can split signals. Re-purify via column chromatography.
  • Isotopic Shifts : Iodine’s quadrupolar moment may distort neighboring proton signals. Compare with simulated spectra using tools like MestReNova .

Q. How does the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic substitution rates at the acetate moiety but stabilizes intermediates via steric protection.
  • Applications : Use in Suzuki-Miyaura couplings by substituting iodide with aryl/vinyl boronic acids. Optimize with Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C .

Q. What environmental and safety considerations are critical when scaling up reactions involving this compound?

  • Waste Management : Iodine-containing byproducts require neutralization with NaHSO₃ before disposal.
  • Ventilation : Install scrubbers to capture volatile organic iodides.
  • Spill Protocol : Absorb spills with vermiculite, then treat with 10% sodium thiosulfate to reduce iodine toxicity .

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